Cas no 162698-41-1 ([1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate)

[1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate is a versatile intermediate in organic synthesis, particularly valuable for the functionalization of azetidine scaffolds. Its methanesulfonate (mesylate) group enhances reactivity, enabling efficient nucleophilic substitution reactions to introduce diverse substituents at the azetidine ring. The diphenylmethyl moiety provides steric and electronic stabilization, improving handling and storage stability. This compound is useful in pharmaceutical and agrochemical research, where azetidine derivatives are increasingly explored for their bioactivity. The mesylate leaving group ensures high reactivity under mild conditions, facilitating selective modifications. Its well-defined structure and purity make it a reliable building block for the development of novel heterocyclic compounds.
[1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate structure
162698-41-1 structure
Product Name:[1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate
CAS No:162698-41-1
MF:C18H21NO3S
MW:331.429243803024
CID:1089861
PubChem ID:21978370
Update Time:2025-10-05

[1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate Chemical and Physical Properties

Names and Identifiers

    • (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
    • 1-(Diphenylmethyl)-3-azetidinemethanol 3-methanesulfonate
    • 1-Benzhydryl-3-(Mesyloxylmethyl)azetidine
    • METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER
    • [1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate
    • 162698-41-1
    • methanesulfonic acid 1-benzhydryl-azetidine-3-ylmethyl ester
    • PS-16672
    • (1-benzhydrylazetidin-3-yl)methylmethanesulfonate
    • JCOQDAJMCQWEAH-UHFFFAOYSA-N
    • DB-064468
    • SCHEMBL1122107
    • 3-Azetidinemethanol, 1-(diphenylmethyl)-, 3-methanesulfonate
    • A26718
    • MFCD09264401
    • DIPHENYLMETHYL-3-METHANESULFONYLOXYMETHYL-AZETIDINE
    • DTXSID70621049
    • MB07288
    • E88262
    • 1-(1-benzhydrylazetidin-3-yl)ethanesulfonic acid
    • SY321977
    • Inchi: 1S/C18H21NO3S/c1-23(20,21)22-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3
    • InChI Key: JCOQDAJMCQWEAH-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)OCC1CN(C(C2C=CC=CC=2)C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 331.124
  • Monoisotopic Mass: 331.124
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.231

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Additional information on [1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate

Research Briefing on [1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate (CAS: 162698-41-1) in Chemical Biology and Pharmaceutical Applications

The compound [1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate (CAS: 162698-41-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its azetidine core and methanesulfonate ester functionality, has been investigated for its potential as a versatile intermediate in drug discovery and its unique pharmacological properties. Recent studies have explored its applications in targeted therapies, particularly in the modulation of protein-protein interactions and enzyme inhibition.

One of the key areas of interest is the compound's role as a precursor in the synthesis of bioactive molecules. Researchers have utilized its reactive methanesulfonate group to facilitate the introduction of various pharmacophores, enabling the development of novel compounds with enhanced binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful derivatization of this compound to produce potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases.

In addition to its synthetic utility, [1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate has shown promise in preclinical studies for its direct biological activity. A recent investigation highlighted its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS)-targeted therapies. The diphenylmethyl moiety is believed to contribute to this property by enhancing lipophilicity and membrane permeability. Furthermore, in vitro assays have revealed its moderate affinity for sigma receptors, suggesting potential applications in neuropsychiatric disorders.

The safety profile and pharmacokinetics of this compound have also been subjects of recent research. A 2024 toxicological assessment reported favorable metabolic stability and low cytotoxicity in human cell lines at therapeutic concentrations. However, researchers have noted the need for further optimization to reduce potential off-target effects, particularly regarding its interaction with cardiac ion channels. These findings underscore the compound's potential as a scaffold for drug development while highlighting areas for future refinement.

Looking ahead, the scientific community anticipates expanded applications of [1-(diphenylmethyl)azetidin-3-yl]methyl methanesulfonate in precision medicine. Ongoing research is exploring its incorporation into PROTAC (proteolysis targeting chimera) designs and its use in antibody-drug conjugates. The compound's unique structural features and demonstrated biological activities position it as a valuable tool in the continuing evolution of targeted therapeutic strategies in chemical biology and pharmaceutical sciences.

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